4-Bromo-2-isopropyl phenyl methoxymethyl ether

Catalog No.
S3413585
CAS No.
328236-42-6
M.F
C11H15BrO2
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-isopropyl phenyl methoxymethyl ether

CAS Number

328236-42-6

Product Name

4-Bromo-2-isopropyl phenyl methoxymethyl ether

IUPAC Name

4-bromo-1-(methoxymethoxy)-2-propan-2-ylbenzene

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C11H15BrO2/c1-8(2)10-6-9(12)4-5-11(10)14-7-13-3/h4-6,8H,7H2,1-3H3

InChI Key

KPLBYOKNCPAYNS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)OCOC

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCOC

4-Bromo-2-isopropyl phenyl methoxymethyl ether, with the molecular formula C₁₁H₁₅BrO₂ and CAS number 328236-42-6, is a synthetic organic compound characterized by its unique molecular structure. This compound features a bromine atom at the para position of a phenyl ring, an isopropyl group at the ortho position, and a methoxymethyl ether functional group. The presence of these substituents contributes to its distinctive chemical properties and biological activities.

Currently Available Information:

While several chemical suppliers offer this compound, their descriptions primarily focus on its availability and pricing [, , ].

Potential Research Areas:

Given the structure of the molecule, containing a bromine atom, an isopropyl group, and a methoxymethyl ether group attached to a phenyl ring, 4-Bromo-2-isopropyl phenyl methoxymethyl ether could potentially hold interest for research in a few areas:

  • Organic synthesis: The presence of the reactive bromine atom suggests it could be a useful intermediate for the synthesis of more complex organic molecules. However, further research is needed to identify specific reaction pathways and potential applications.
  • Medicinal chemistry: The combination of functional groups in this molecule might lead to interesting biological properties. However, there is no documented research on its biological activity or potential as a drug candidate.
Typical of ethers and brominated compounds. Notably:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by nucleophiles such as amines or alcohols.
  • Deprotection Reactions: The methoxymethyl group can be removed under acidic or basic conditions, regenerating the corresponding phenol.
  • Oxidation Reactions: The isopropyl group may be oxidized to form ketones or alcohols depending on the reaction conditions.

These reactions make it a versatile compound in synthetic organic chemistry.

4-Bromo-2-isopropyl phenyl methoxymethyl ether exhibits biological activity as a thyromimetic agent. It functions as an analogue of thyroxine, which is crucial for regulating metabolism in organisms. This property makes it relevant in the study and treatment of thyroid diseases. Its efficacy and safety profile are subjects of ongoing research, particularly regarding its potential therapeutic applications in endocrinology .

The synthesis of 4-bromo-2-isopropyl phenyl methoxymethyl ether typically involves several steps:

  • Bromination: The starting material, 2-isopropyl phenol, undergoes bromination to introduce the bromine atom at the para position.
  • Ether Formation: The resulting bromo compound is then reacted with methoxymethyl chloride in the presence of a base (such as sodium hydride) to form the methoxymethyl ether.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of this compound in laboratory settings.

4-Bromo-2-isopropyl phenyl methoxymethyl ether has several applications, primarily in medicinal chemistry:

  • Thyroid Disease Treatment: As a thyromimetic agent, it may be used to manage conditions related to thyroid hormone deficiency.
  • Chemical Research: It serves as an intermediate in synthesizing other biologically active compounds.
  • Pharmaceutical Development: Its unique structure makes it a candidate for further drug development studies.

Studies on 4-bromo-2-isopropyl phenyl methoxymethyl ether focus on its interactions with biological systems. Research indicates that it can influence thyroid hormone receptors and metabolic pathways associated with thyroid function. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-bromo-2-isopropyl phenyl methoxymethyl ether. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-IsopropylphenolIsopropyl group on phenolUsed as an antiseptic and solvent
4-BromophenolBromine at para positionCommonly used in chemical synthesis
MethoxyphenolMethoxy group on phenolExhibits antioxidant properties
ThyroxineIodinated derivative of tyrosineNaturally occurring hormone regulating metabolism

4-Bromo-2-isopropyl phenyl methoxymethyl ether stands out due to its specific combination of bromination and methoxymethylation, which enhances its biological activity compared to these similar compounds.

XLogP3

3.7

Dates

Last modified: 08-19-2023

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